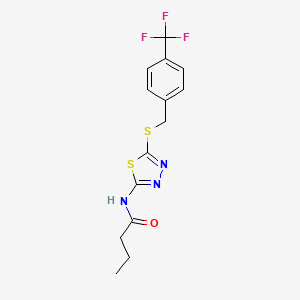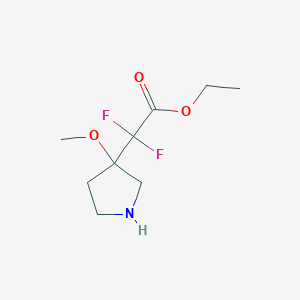![molecular formula C20H22N2O4 B2714692 (3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421444-85-0](/img/structure/B2714692.png)
(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . A method for synthesizing 2,3-dihydrobenzo[b][1,4]dioxin derivatives involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a 2,3-dihydrobenzo[b][1,4]dioxin core structure. The 3-methyl group and the (4-(pyridin-2-yloxy)piperidin-1-yl)methanone group are attached to this core .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has explored the synthesis of compounds with similar structural components for antimicrobial purposes. For example, Patel, Agravat, and Shaikh (2011) investigated the synthesis of pyridine derivatives from amino-substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, evaluating their antimicrobial activity against various bacterial and fungal strains. Their work suggests the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Spectroscopic Analysis
Studies have also focused on the structural characterization and analysis of compounds with benzodioxin and piperidine moieties. Prasad et al. (2018) synthesized a novel bioactive heterocycle and conducted Hirshfeld surface analysis to understand its antiproliferative activity, showcasing the importance of structural analysis in assessing biological activity (Prasad et al., 2018).
Molecular Interaction Studies
Research on molecular interactions and receptor affinity is another significant application. Shim et al. (2002) examined the antagonist activity of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with CB1 cannabinoid receptors, demonstrating the utility of these compounds in studying receptor-ligand interactions and potential therapeutic applications (Shim et al., 2002).
Synthesis of Novel Compounds
Furthermore, the synthesis of novel compounds for potential therapeutic applications remains a key area of interest. Kumar et al. (2012) synthesized and evaluated the antimicrobial activity of new pyrazoline derivatives, contributing to the ongoing search for new antimicrobial agents (Kumar et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-19(26-17-7-3-2-6-16(17)24-14)20(23)22-12-9-15(10-13-22)25-18-8-4-5-11-21-18/h2-8,11,14-15,19H,9-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOXMMSKBUSGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)



![2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide](/img/structure/B2714616.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2714619.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)
![N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2714624.png)



![5-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714632.png)